

Application Notes and Protocols for PDMAT Precursor in Copper Diffusion Barriers

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Compound of Interest

Compound Name: *Pentakis(dimethylamino)tantalum(V)*

Cat. No.: *B008851*

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Introduction

In the fabrication of advanced semiconductor devices, copper has replaced aluminum as the primary interconnect material due to its lower resistivity and higher electromigration resistance. [1] However, copper readily diffuses into surrounding dielectric materials and silicon, which can lead to device failure. [1] To prevent this, a thin, conformal barrier layer is required to encapsulate the copper interconnects. Tantalum nitride (TaN) has emerged as a leading candidate for this diffusion barrier due to its excellent thermal stability, chemical inertness, and ability to prevent copper diffusion. [1][2]

Pentakis(dimethylamino)tantalum, commonly known as PDMAT, is a solid organometallic precursor widely used for the deposition of high-quality TaN thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). [1][3] Its high volatility and thermal stability make it an ideal precursor for these processes, enabling the deposition of highly conformal and uniform barrier layers, even in high-aspect-ratio structures found in sub-22 nm technology nodes. [1][4] This document provides detailed application notes and experimental protocols for the synthesis, purification, and deposition of TaN films using PDMAT as a precursor for copper diffusion barriers.

Data Presentation

The properties of TaN films are highly dependent on the deposition method and parameters. The following tables summarize key quantitative data for TaN films deposited using PDMAT.

Table 1: Properties of PDMAT Precursor

Property	Value
Chemical Formula	Ta[N(CH ₃) ₂] ₅
Molecular Weight	401.33 g/mol [5]
Appearance	Light yellow to orange powder [5]
Purity (for semiconductor applications)	>99.99995% [1]
Key Impurities to Control	Chlorine (< 5 ppm), Oxygen [1] [6]

Table 2: Deposition Parameters and Film Properties of TaN from PDMAT

Parameter	Thermal ALD with NH ₃	Plasma-Enhanced ALD (PEALD) with H ₂ /NH ₃ Plasma
Deposition Temperature	200 - 375 °C[7]	250 - 325 °C[8]
Growth Rate per Cycle (GPC)	0.3 - 0.6 Å/cycle[7]	~0.8 Å/cycle[9]
Resistivity	As low as 70 mΩ·cm[7]	400 μΩ·cm to 0.044 Ω·cm[8] [10]
Film Density	~90% of PEALD TaN[1]	10.9 - 11.6 g/cm ³ [8]
Conformality	Excellent (>95% in high-aspect-ratio structures)[4]	Excellent (perfect step coverage in 10:1 aspect ratio) [9]
Carbon Impurity	Undetectable to low levels[7]	2 - 6 atomic %[8]
Oxygen Impurity	Dependent on precursor purity and reactor conditions	4 - 11 atomic %[11]
Thermal Stability	Effective barrier up to 500 °C for a 3 nm film[8]	Effective barrier up to 800 °C[11]

Experimental Protocols

Protocol 1: Synthesis of High-Purity PDMAT

This protocol describes the synthesis of PDMAT via the metathesis reaction between tantalum pentachloride (TaCl₅) and a dimethylamide source.

Materials:

- Tantalum pentachloride (TaCl₅)
- Butyl magnesium chloride (BuMgCl) in tetrahydrofuran (THF) solution[12]
- Dimethylamine (gas)[12]
- Cocatalyst (e.g., as described in patent literature)[12]

- Anhydrous, deoxygenated solvents (e.g., THF, pentane, diethyl ether)[4]
- Inert gas (Argon or Nitrogen)

Equipment:

- Schlenk line or glovebox for inert atmosphere operations
- Reaction flask with a mechanical stirrer, gas inlet, and condenser
- Cannula for liquid transfer
- Filtration apparatus (e.g., filter cannula or Schlenk filter)
- Sublimation apparatus
- Crystallization vessel

Procedure:

- Preparation of Bis(dimethylamino)magnesium:
 - In a dry, inert atmosphere, dissolve butyl magnesium chloride in THF solution in a reaction flask.[12]
 - Add the cocatalyst and stir the mixture.[12]
 - Cool the reaction mixture to between -30 °C and -10 °C.[12]
 - Bubble dimethylamine gas through the solution until the required amount is consumed to form bis(dimethylamino)magnesium.[12]
- Reaction with Tantalum Pentachloride:
 - In a separate flask under an inert atmosphere, prepare a slurry of TaCl₅ in an anhydrous, non-polar solvent (e.g., pentane).
 - Slowly add the prepared bis(dimethylamino)magnesium solution to the TaCl₅ slurry with vigorous stirring.[12] The reaction is exothermic and should be controlled by the addition

rate and external cooling if necessary.

- Allow the reaction to proceed at a controlled temperature (e.g., 5 °C to 30 °C) for 10 to 20 hours.[\[12\]](#)
- Isolation of Crude PDMAT:
 - After the reaction is complete, the precipitated magnesium chloride (MgCl_2) is removed by filtration under an inert atmosphere.
 - The solvent is removed from the filtrate under reduced pressure to yield the crude PDMAT product.
- Purification of PDMAT:
 - Sublimation: Transfer the crude PDMAT to a sublimation apparatus. Heat the apparatus under high vacuum. The PDMAT will sublime and can be collected on a cold finger or a cooler part of the apparatus, leaving non-volatile impurities behind.[\[13\]](#)
 - Crystallization: Dissolve the sublimed PDMAT in a minimal amount of a suitable hot solvent (e.g., pentane or hexane). Allow the solution to cool slowly to induce crystallization. The purified PDMAT crystals can be collected by filtration and dried under vacuum.[\[14\]](#)

Protocol 2: Thermal Atomic Layer Deposition (ALD) of TaN

This protocol outlines the deposition of TaN films using PDMAT and ammonia (NH_3) in a thermal ALD process.

Equipment:

- ALD reactor with a heated chamber and substrate holder
- PDMAT precursor canister with heating and vapor delivery system
- Ammonia (NH_3) gas source with mass flow controller

- Inert purge gas (e.g., Ar or N₂) source with mass flow controller
- Vacuum system

Procedure:

- Substrate Preparation:
 - Load the substrate (e.g., Si wafer with a dielectric layer) into the ALD reactor.
 - Heat the substrate to the desired deposition temperature, typically in the range of 200-300 °C.[\[7\]](#)
- ALD Cycle: The ALD process consists of a sequence of self-limiting surface reactions repeated for the desired number of cycles to achieve the target film thickness.
 - Step 1: PDMAT Pulse: Introduce PDMAT vapor into the reactor chamber for a specific pulse time (e.g., 0.5 - 2.0 seconds). The PDMAT molecules will chemisorb onto the substrate surface.
 - Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar or N₂) for a defined time (e.g., 5 - 15 seconds) to remove any unreacted PDMAT and gaseous byproducts.[\[15\]](#)
 - Step 3: Ammonia (NH₃) Pulse: Introduce ammonia gas into the reactor for a specific pulse time (e.g., 1.0 - 5.0 seconds). The NH₃ will react with the surface-adsorbed PDMAT precursor to form a layer of TaN.
 - Step 4: Purge: Purge the reactor again with the inert gas to remove unreacted ammonia and reaction byproducts.
- Deposition Completion: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle is typically in the range of 0.3-0.6 Å.[\[7\]](#)

Protocol 3: Plasma-Enhanced Atomic Layer Deposition (PEALD) of TaN

This protocol describes the deposition of TaN films using PDMAT and a hydrogen (H_2) or ammonia (NH_3) plasma.

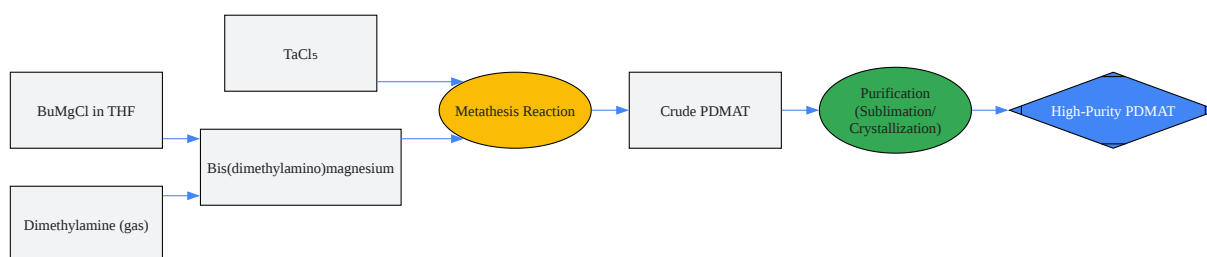
Equipment:

- PEALD reactor with a plasma source (e.g., inductively coupled or capacitively coupled plasma)
- All other equipment as listed in Protocol 2.

Procedure:

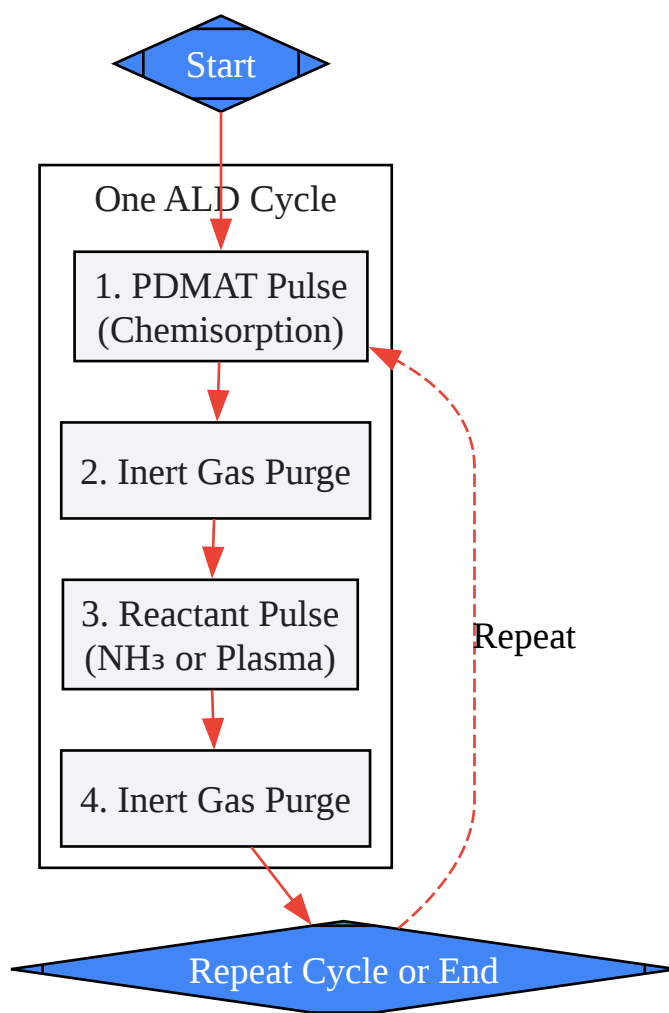
- Substrate Preparation: Same as in the thermal ALD protocol. The typical deposition temperature for PEALD is in the range of 250-325 °C.[8]
- PEALD Cycle:
 - Step 1: PDMAT Pulse: Introduce PDMAT vapor into the reactor chamber (same as thermal ALD).
 - Step 2: Purge: Purge the reactor with an inert gas.
 - Step 3: Plasma Exposure: Introduce the reactant gas (e.g., H_2 or NH_3) into the reactor and ignite the plasma for a specific duration (e.g., 5 - 30 seconds). The plasma-generated radicals will react with the surface-adsorbed precursor to form TaN.
 - Step 4: Purge: Purge the reactor to remove unreacted species and byproducts.
- Deposition Completion: Repeat the PEALD cycle to achieve the desired film thickness. The GPC for PEALD is typically higher than for thermal ALD, around 0.8 Å/cycle.[9]

Visualizations



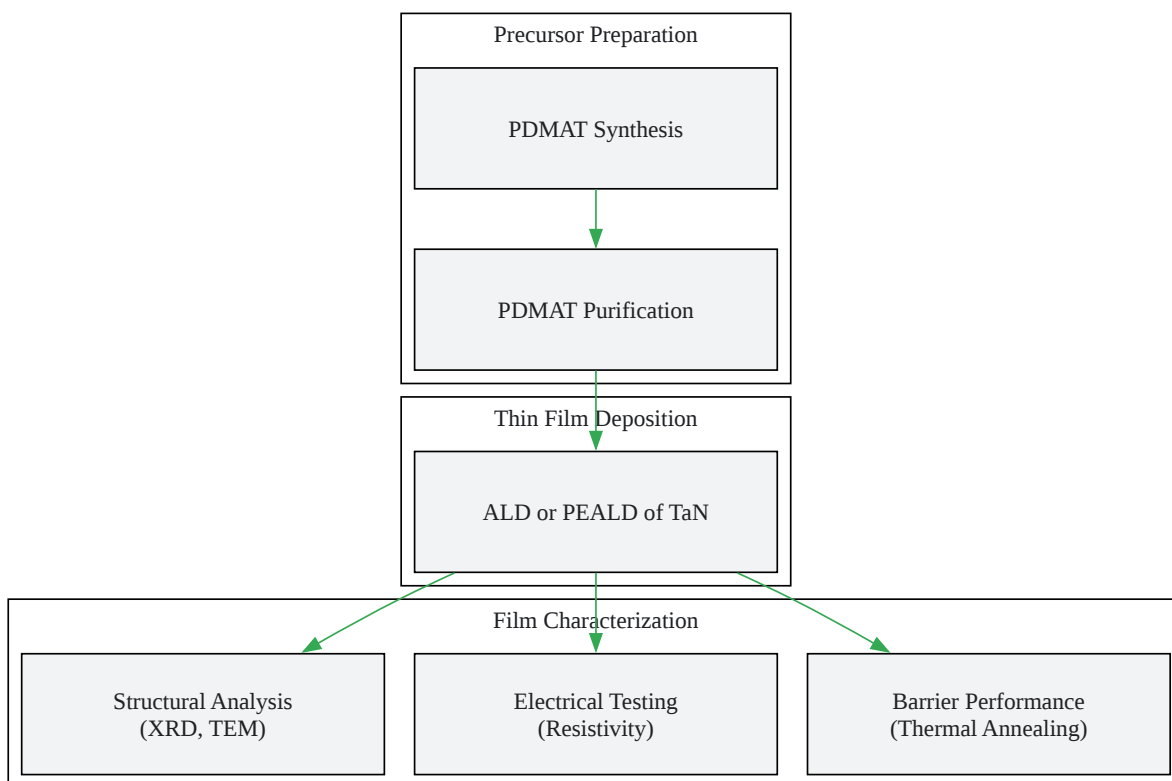
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Caption: Synthesis workflow for high-purity PDMAT.



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Caption: A typical ALD cycle for TaN deposition.



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Caption: Overall experimental workflow.

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